

Spectroscopic Data of 2,2-Difluoroethyl Acetate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,2-Difluoroethyl acetate

Cat. No.: B075174

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **2,2-Difluoroethyl acetate** (CAS No. 1550-44-3), a fluorinated organic compound of increasing interest in medicinal chemistry and materials science. This document presents key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for **2,2-Difluoroethyl acetate**, facilitating easy comparison and reference.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Solvent: Chloroform-d (CDCl₃) Frequency: 400 MHz

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
5.88	Triplet of triplets (tt)	JHF = 54.0, JHH = 4.0	-CHF ₂
4.25	Triplet (t)	JHH = 4.0	-OCH ₂ -
2.10	Singlet (s)	-	CH ₃ -C(=O)-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Solvent: Chloroform-d (CDCl₃) Frequency: 101 MHz

Chemical Shift (δ) ppm	Multiplicity (due to C-F coupling)	Coupling Constant (J) Hz	Assignment
169.8	Singlet (s)	-	C=O
112.5	Triplet (t)	JCF = 242.0	-CHF ₂
65.1	Triplet (t)	JCCF = 26.0	-OCH ₂ -
20.6	Singlet (s)	-	CH ₃ -C(=O)-

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance) Data

Solvent: Chloroform-d (CDCl₃) Frequency: 376 MHz

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
-124.5	Triplet (t)	JFH = 54.0	-CF ₂ H

Infrared (IR) Spectroscopy Data

Technique: Attenuated Total Reflectance (ATR)

Wavenumber (cm ⁻¹)	Intensity	Assignment
2990	Medium	C-H stretch (alkane)
1750	Strong	C=O stretch (ester)
1375	Medium	C-H bend (methyl)
1230	Strong	C-O stretch (ester)
1050	Strong	C-F stretch

Mass Spectrometry (MS) Data

Ionization Method: Electron Ionization (EI)

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Putative Fragment Assignment
124	5	[M] ⁺ (Molecular Ion)
81	100	[M - CH ₃ CO] ⁺
63	15	[CHF ₂ CH ₂] ⁺
51	95	[CHF ₂] ⁺
43	80	[CH ₃ CO] ⁺

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are provided below.

NMR Spectroscopy

Instrumentation: A 400 MHz NMR spectrometer equipped with a broadband probe.

Sample Preparation: Approximately 10-20 mg of **2,2-Difluoroethyl acetate** was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

- Pulse Program: Standard single-pulse sequence.
- Spectral Width: 16 ppm.
- Acquisition Time: 2.0 s.
- Relaxation Delay: 1.0 s.

- Number of Scans: 16.
- Temperature: 298 K.

¹³C NMR Acquisition:

- Pulse Program: Proton-decoupled single-pulse sequence.
- Spectral Width: 250 ppm.
- Acquisition Time: 1.0 s.
- Relaxation Delay: 2.0 s.
- Number of Scans: 1024.
- Temperature: 298 K.

¹⁹F NMR Acquisition:

- Pulse Program: Proton-decoupled single-pulse sequence.
- Spectral Width: 200 ppm.
- Acquisition Time: 1.0 s.
- Relaxation Delay: 2.0 s.
- Number of Scans: 64.
- Temperature: 298 K.
- Reference: External CFCl₃ at 0.0 ppm.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond Attenuated Total Reflectance (ATR) accessory.

Procedure:

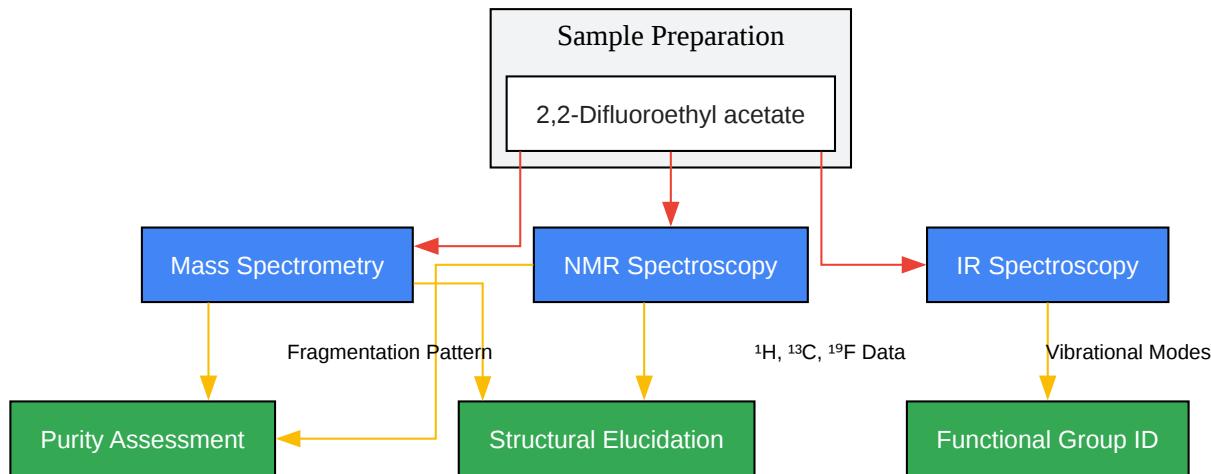
- A background spectrum of the clean, empty ATR crystal was recorded.
- A small drop of neat **2,2-Difluoroethyl acetate** was placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
- The sample spectrum was recorded over the range of 4000-400 cm^{-1} .
- A total of 32 scans were co-added at a resolution of 4 cm^{-1} .
- The final spectrum was presented in transmittance mode.

Mass Spectrometry (MS)

Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

GC Conditions:

- Column: HP-5MS (30 m x 0.25 mm, 0.25 μm film thickness).
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Injector Temperature: 250 °C.
- Injection Volume: 1 μL (split ratio 50:1).
- Oven Temperature Program: Initial temperature of 40 °C held for 2 minutes, then ramped at 10 °C/min to 200 °C.


MS Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.

- Mass Range: m/z 35-300.

Visualization of Analytical Workflow

The logical flow of spectroscopic analysis for the characterization of **2,2-Difluoroethyl acetate** is depicted in the following diagram.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of **2,2-Difluoroethyl acetate**.

- To cite this document: BenchChem. [Spectroscopic Data of 2,2-Difluoroethyl Acetate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b075174#spectroscopic-data-of-2-2-difluoroethyl-acetate\]](https://www.benchchem.com/product/b075174#spectroscopic-data-of-2-2-difluoroethyl-acetate)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com